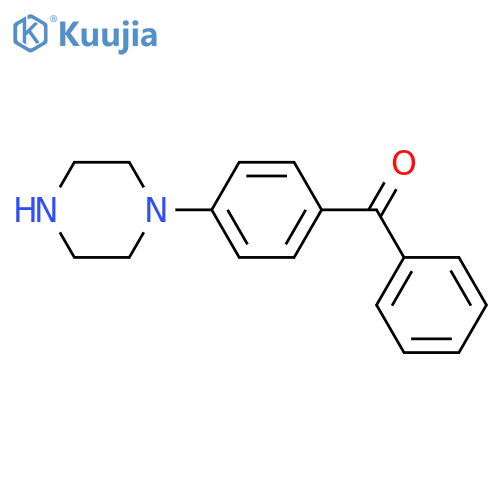

Cas no 482308-61-2 (Phenyl(4-piperazin-1-ylphenyl)methanone)

Phenyl(4-piperazin-1-ylphenyl)methanone 化学的及び物理的性質

名前と識別子

-

- Phenyl(4-piperazin-1-ylphenyl)methanone

- SR-01000298872-1

- phenyl-[4-(1-piperazinyl)phenyl]methanone

- Phenyl(4-(piperazin-1-yl)phenyl)methanone

- BDBM41350

- SMR000082217

- STK174636

- CS-0210261

- SDCCGMLS-0008561.P002

- phenyl-(4-piperazin-1-ylphenyl)methanone

- AKOS003341045

- 1-(4-Benzoylphenyl)piperazine

- phenyl-(4-piperazinophenyl)methanone

- RANBEJKFNYZGNQ-UHFFFAOYSA-N

- MFCD05857818

- phenyl[4-(1-piperazinyl)phenyl]methanone

- phenyl[4-(piperazin-1-yl)phenyl]methanone

- SR-01000298872

- ALBB-027861

- 4-piperazinobenzophenone

- SCHEMBL1046759

- 482308-61-2

- Methanone, phenyl[4-(1-piperazinyl)phenyl]-

- LS-09647

- CHEMBL1344319

- MLS000052635

- Phenyl-(4-piperazin-1-yl-phenyl)-methanone

- cid_1519739

-

- MDL: MFCD05857818

- インチ: InChI=1S/C17H18N2O/c20-17(14-4-2-1-3-5-14)15-6-8-16(9-7-15)19-12-10-18-11-13-19/h1-9,18H,10-13H2

- InChIKey: RANBEJKFNYZGNQ-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 266.141913202Da

- どういたいしつりょう: 266.141913202Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 20

- 回転可能化学結合数: 3

- 複雑さ: 311

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 32.3Ų

- 疎水性パラメータ計算基準値(XlogP): 2.5

Phenyl(4-piperazin-1-ylphenyl)methanone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB416784-1 g |

Phenyl(4-piperazin-1-ylphenyl)methanone |

482308-61-2 | 1g |

€406.00 | 2023-04-24 | ||

| Chemenu | CM520858-1g |

Phenyl(4-(piperazin-1-yl)phenyl)methanone |

482308-61-2 | 97% | 1g |

$352 | 2022-09-01 | |

| abcr | AB416784-500mg |

Phenyl(4-piperazin-1-ylphenyl)methanone; . |

482308-61-2 | 500mg |

€333.00 | 2025-02-15 | ||

| A2B Chem LLC | AI97581-1g |

Phenyl(4-piperazin-1-ylphenyl)methanone |

482308-61-2 | 96% | 1g |

$228.00 | 2024-04-19 | |

| A2B Chem LLC | AI97581-250mg |

Phenyl(4-piperazin-1-ylphenyl)methanone |

482308-61-2 | 96% | 250mg |

$97.00 | 2024-04-19 | |

| TRC | P135160-100mg |

Phenyl(4-piperazin-1-ylphenyl)methanone |

482308-61-2 | 100mg |

$ 250.00 | 2022-06-03 | ||

| TRC | P135160-50mg |

Phenyl(4-piperazin-1-ylphenyl)methanone |

482308-61-2 | 50mg |

$ 155.00 | 2022-06-03 | ||

| TRC | P135160-25mg |

Phenyl(4-piperazin-1-ylphenyl)methanone |

482308-61-2 | 25mg |

$ 95.00 | 2022-06-03 | ||

| abcr | AB416784-5g |

Phenyl(4-piperazin-1-ylphenyl)methanone; . |

482308-61-2 | 5g |

€1037.00 | 2025-02-15 | ||

| abcr | AB416784-500 mg |

Phenyl(4-piperazin-1-ylphenyl)methanone |

482308-61-2 | 500MG |

€313.80 | 2023-02-03 |

Phenyl(4-piperazin-1-ylphenyl)methanone 関連文献

-

Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319

-

Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617

-

Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027

-

Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458

-

Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885

-

A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923

-

Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233

-

Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458

-

Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774

-

S. Ahmed Chem. Commun., 2009, 6421-6423

Phenyl(4-piperazin-1-ylphenyl)methanoneに関する追加情報

Recent Advances in the Study of Phenyl(4-piperazin-1-ylphenyl)methanone (CAS: 482308-61-2)

Phenyl(4-piperazin-1-ylphenyl)methanone (CAS: 482308-61-2) is a chemical compound of significant interest in the field of chemical biology and pharmaceutical research. Recent studies have highlighted its potential as a key intermediate or active pharmaceutical ingredient (API) in the development of novel therapeutics. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug discovery.

One of the most notable advancements in the study of Phenyl(4-piperazin-1-ylphenyl)methanone is its role in the modulation of serotonin receptors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit high affinity for the 5-HT1A receptor, suggesting potential applications in the treatment of neurological disorders such as anxiety and depression. The study utilized molecular docking simulations and in vitro assays to validate the compound's binding affinity and selectivity, providing a solid foundation for further preclinical development.

In addition to its neurological applications, Phenyl(4-piperazin-1-ylphenyl)methanone has also been investigated for its anticancer properties. A recent preprint on bioRxiv reported that this compound, when conjugated with specific targeting moieties, showed promising cytotoxicity against several cancer cell lines, including breast and lung cancer. The mechanism of action appears to involve the inhibition of key signaling pathways, such as the PI3K/AKT/mTOR axis, which is frequently dysregulated in cancer. These findings open new avenues for the development of targeted cancer therapies.

The synthesis of Phenyl(4-piperazin-1-ylphenyl)methanone has also seen significant improvements. A 2022 paper in Organic Process Research & Development described a novel, scalable synthetic route that enhances yield and reduces the use of hazardous reagents. This advancement is particularly important for industrial-scale production, as it addresses both economic and environmental concerns. The paper also highlighted the compound's stability under various storage conditions, which is a critical factor for its practical application in pharmaceutical formulations.

Despite these promising developments, challenges remain in the clinical translation of Phenyl(4-piperazin-1-ylphenyl)methanone. Pharmacokinetic studies have indicated that the compound exhibits moderate bioavailability, which may limit its efficacy in vivo. However, ongoing research is exploring various formulation strategies, such as nanoparticle encapsulation and prodrug approaches, to overcome these limitations. A 2023 review in Advanced Drug Delivery Reviews summarized these efforts and emphasized the need for multidisciplinary collaboration to accelerate the compound's transition from bench to bedside.

In conclusion, Phenyl(4-piperazin-1-ylphenyl)methanone (CAS: 482308-61-2) represents a versatile and promising compound in chemical biology and pharmaceutical research. Its diverse biological activities, coupled with recent advancements in synthesis and formulation, underscore its potential as a cornerstone in the development of next-generation therapeutics. Future research should focus on addressing the remaining pharmacokinetic and safety challenges to fully realize its clinical potential.

482308-61-2 (Phenyl(4-piperazin-1-ylphenyl)methanone) 関連製品

- 1269991-95-8((2R)-2-AMINO-3-[4-(DIFLUOROMETHYL)PHENYL]PROPANOIC ACID)

- 1023277-41-9(3-(Piperidin-3-yloxy)aniline)

- 1805187-57-8(3-(Aminomethyl)-2-cyano-4-(difluoromethyl)pyridine-6-acetonitrile)

- 2171754-84-8(3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(prop-2-en-1-yl)(propan-2-yl)carbamoylpropanoic acid)

- 171670-07-8(6-({[(tert-butoxy)carbonyl]amino}methyl)pyridine-2-carboxylic acid)

- 860787-02-6(6-[4-(4-METHOXYPHENYL)PIPERAZINO]-1,3-DIMETHYL-2,4(1H,3H)-PYRIMIDINEDIONE)

- 2680733-78-0(tert-butyl N-{2-(5-cyanopyridin-2-yl)oxyethyl}carbamate)

- 2416233-98-0(tert-butyl N-3-(aminomethyl)-2,2-dimethylcyclobutylcarbamate hydrochloride)

- 1214381-05-1(3-phenylpyridine-4-carbaldehyde)

- 1461704-70-0((5-bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine hydrochloride)